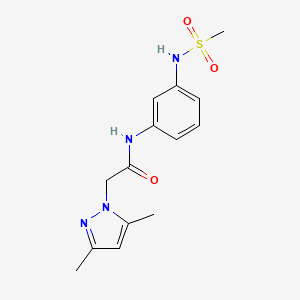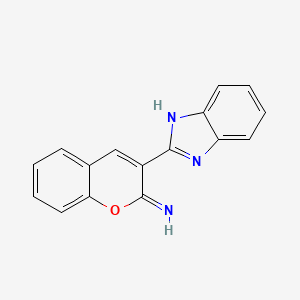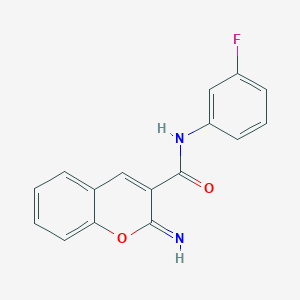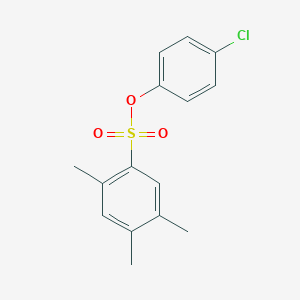![molecular formula C18H13F3N2O3 B6577801 (2Z)-7-methoxy-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide CAS No. 325856-89-1](/img/structure/B6577801.png)
(2Z)-7-methoxy-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2Z)-7-methoxy-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide, commonly known as MTCA, is a novel chromene-based compound that has recently been used in a variety of scientific research applications. MTCA has a wide range of biochemical and physiological effects, and its versatility makes it an attractive option for use in laboratory experiments.
科学研究应用
MTCA has been used in a variety of scientific research applications. It has been used to study the effect of chromenes on the inhibition of human cytochrome P450 enzymes, as well as to investigate the effects of chromenes on the inhibition of the enzyme 5-lipoxygenase. MTCA has also been used in the study of the effects of chromenes on the inhibition of the enzyme cyclooxygenase-2. In addition, MTCA has been used to investigate the effects of chromenes on the inhibition of the enzyme tyrosinase, as well as to study the effects of chromenes on the inhibition of the enzyme acetylcholinesterase.
作用机制
MTCA is believed to act as an inhibitor of enzymes in the human body, including cytochrome P450 enzymes, 5-lipoxygenase, cyclooxygenase-2, tyrosinase, and acetylcholinesterase. It is believed to act by binding to the active site of the enzyme, thereby blocking the enzyme’s ability to catalyze its reaction. This mechanism of action is believed to be the same for all of the enzymes that MTCA has been used to study.
Biochemical and Physiological Effects
MTCA has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of cytochrome P450 enzymes, 5-lipoxygenase, cyclooxygenase-2, tyrosinase, and acetylcholinesterase. In addition, MTCA has been shown to have antioxidant and anti-inflammatory effects. It has also been shown to have anti-tumor effects and to be effective in the treatment of certain types of cancer.
实验室实验的优点和局限性
MTCA has several advantages as a research tool in laboratory experiments. It is a relatively inexpensive compound, and it is easy to synthesize. In addition, it is a versatile compound, and it can be used to study a variety of biochemical and physiological processes. However, there are some limitations to using MTCA in laboratory experiments. It is a relatively new compound, and there is still much to be learned about its effects and mechanisms of action.
未来方向
There are a number of potential future directions for MTCA research. One potential direction is to further investigate the effects of MTCA on the inhibition of cytochrome P450 enzymes, 5-lipoxygenase, cyclooxygenase-2, tyrosinase, and acetylcholinesterase. Another potential direction is to explore the potential therapeutic applications of MTCA, such as its use in the treatment of cancer or other diseases. Additionally, further research could be conducted on the biochemical and physiological effects of MTCA, as well as its potential antioxidant and anti-inflammatory effects. Finally, further research could be conducted on the synthesis of MTCA and its derivatives.
合成方法
MTCA can be synthesized in two steps. The first step involves the reaction of 4-(trifluoromethyl)phenyl isocyanate with 7-methoxy-2-methyl-2H-chromene-3-carboxaldehyde in the presence of a base catalyst to form the chromene-based compound. The second step involves the reaction of the chromene-based compound with sodium hydroxide to form (2Z)-7-methoxy-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide.
属性
IUPAC Name |
7-methoxy-2-[4-(trifluoromethyl)phenyl]iminochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N2O3/c1-25-13-7-2-10-8-14(16(22)24)17(26-15(10)9-13)23-12-5-3-11(4-6-12)18(19,20)21/h2-9H,1H3,(H2,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRFHIQNWEZTXFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C(=NC3=CC=C(C=C3)C(F)(F)F)O2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-7-methoxy-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-benzyl-3-{3-[4-(dimethylamino)phenyl]propyl}urea](/img/structure/B6577725.png)
![7-methoxy-3-[2-(phenylamino)-1,3-thiazol-4-yl]-2H-chromen-2-one](/img/structure/B6577732.png)


![3-(2-fluorophenyl)-1-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}urea](/img/structure/B6577748.png)
![2-(4-{[(2-fluorophenyl)carbamoyl]amino}phenyl)-N-(2-methoxyethyl)acetamide](/img/structure/B6577750.png)


![5-methyl-2-(propan-2-yl)phenyl N-[5-chloro-2-(trifluoromethyl)-2H-1,3-benzodioxol-2-yl]carbamate](/img/structure/B6577797.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B6577806.png)

![N-{3-[1-(6-chloro-4-phenylquinazolin-2-yl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B6577822.png)
